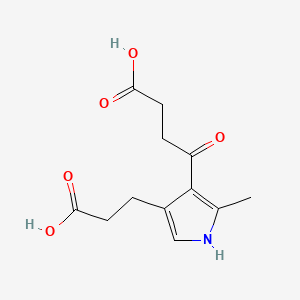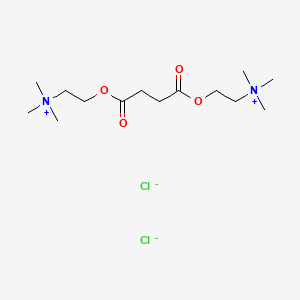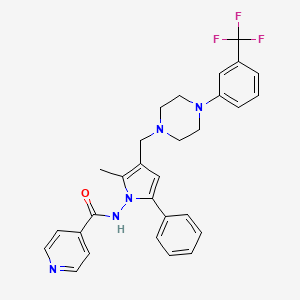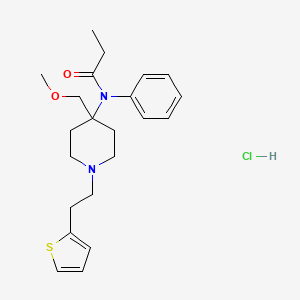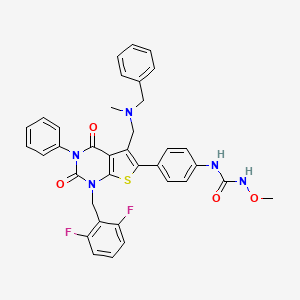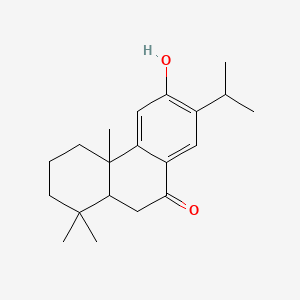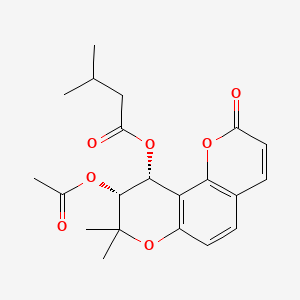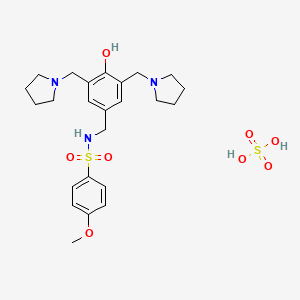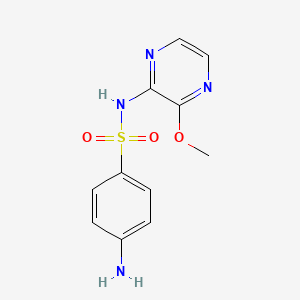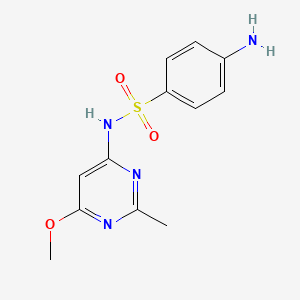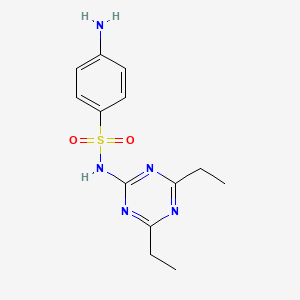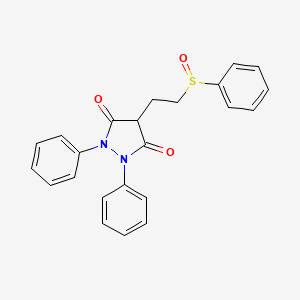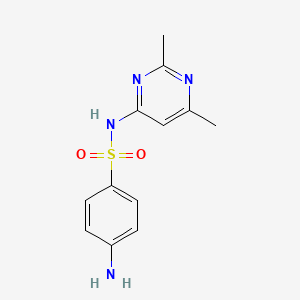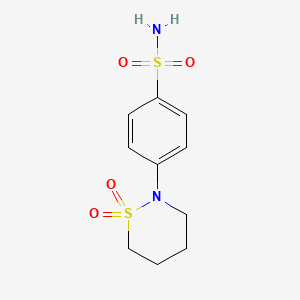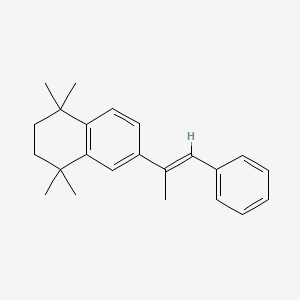
Temarotene
概要
説明
テマロテンは、Ro 15-0778としても知られており、合成アロチノイド化合物です。これは経口活性レチノイドであり、ビタミンAに関連し、経口投与することができます。
準備方法
合成経路と反応条件
テマロテンは、その特徴的な芳香族構造の形成を含む一連の化学反応によって合成できます。合成経路には、一般的に次のステップが含まれます。
ナフタレン環の形成: このステップには、適切な前駆体の環化を含み、ナフタレン環構造を形成します。
置換基の導入: メチル基やフェニル基などのさまざまな置換基は、フリーデル・クラフツアルキル化などの反応によってナフタレン環に導入されます。
最終的な修飾:
工業生産方法
テマロテンの工業生産には、合成経路を拡大して、より大量の化合物を生産することが含まれます。これは、一般的に、収率と純度を高くするために、温度、圧力、触媒の使用などの反応条件の最適化を必要とします。 このプロセスには、最終生成物を得るために、再結晶やクロマトグラフィーなどの精製ステップも含まれる可能性があります .
化学反応の分析
反応の種類
テマロテンは、次のものなど、さまざまな種類の化学反応を起こします。
酸化: テマロテンは、対応する酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、テマロテンをその還元形に変換することができます。
一般的な試薬と条件
テマロテンの反応で使用される一般的な試薬には次のものがあります。
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
触媒: 水素化反応のための炭素上のパラジウムなど.
主要な生成物
テマロテンの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、テマロテンの酸化は酸化された誘導体を生じさせる可能性があり、一方、還元は化合物の還元形を生み出す可能性があります .
科学的研究の応用
作用機序
テマロテンの作用機序には、体内のレチノイン酸受容体(RAR)との相互作用が含まれます。テマロテンはこれらの受容体に結合し、遺伝子発現を調節することにより、増殖、分化、アポトーシスなどの細胞過程の変化をもたらします。 テマロテンの作用に関与する特定の分子標的と経路には、オルニチン脱炭酸酵素(ODC)遺伝子発現の調節と免疫機能の調節が含まれます .
類似の化合物との比較
テマロテンは、レチノイドと呼ばれる、ビタミンAと構造的に関連する化合物群の一部です。類似の化合物には次のものがあります。
全トランスレチノイン酸: ビタミンAの天然代謝産物で、類似の生物活性を持っています。
13-シスレチノイン酸: 皮膚科学と腫瘍学における用途を持つ別のレチノイド。
ベキサロテン: 皮膚T細胞リンパ腫の治療に使用される合成レチノイド。
アダパレン: ニキビの治療に使用されるレチノイド
テマロテンは、その特定の構造と免疫機能を調節する能力においてユニークであり、研究と治療的用途のための貴重な化合物となっています .
類似化合物との比較
Temarotene is part of a class of compounds known as retinoids, which are structurally related to vitamin A. Similar compounds include:
All-trans-retinoic acid: A natural metabolite of vitamin A with similar biological activities.
13-cis-retinoic acid: Another retinoid with applications in dermatology and oncology.
Bexarotene: A synthetic retinoid used in the treatment of cutaneous T-cell lymphoma.
This compound is unique in its specific structure and its ability to modulate immune functions, making it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
1,1,4,4-tetramethyl-6-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQTAMVZYFLCR-BMRADRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75078-91-0, 89410-65-1 | |
| Record name | Temarotene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075078910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temarotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEMAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28G39IJ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


